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The landscape of lipid nanopatrticle (LNP) technology is rapidly evolving, with a continuous
search for novel excipients that can enhance delivery efficiency and safety. While polyethylene
glycol (PEG) has long been the gold standard for creating "stealth” nanoparticles that evade
the immune system and prolong circulation, concerns over PEG immunogenicity have spurred
the development of alternatives. This guide provides a comprehensive comparison of LNPs
formulated with N-dodecyl-polysarcosine25 (N-dodecyl-pSar25), a promising alternative,
against those formulated with traditional PEGylated lipids.

Executive Summary

Polysarcosine (pSar), a polypeptoid of N-methylated glycine, is emerging as a viable substitute
for PEG in LNP formulations.[1][2] Studies have demonstrated that LNPs incorporating pSar
lipids can maintain or even enhance mRNA delivery efficiency while potentially offering a better
safety profile due to reduced immunogenicity.[2][3] This guide presents a side-by-side
comparison of the physicochemical properties and in vivo performance of N-dodecyl-pSar25
LNPs and PEG-LNPs, supported by experimental data and detailed protocols.

Data Presentation
Physicochemical Characterization of LNPs

The fundamental characteristics of LNPs, including particle size, polydispersity index (PDI),
zeta potential, and mMRNA encapsulation efficiency, are critical determinants of their in vivo fate
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and efficacy. The following tables summarize the properties of LNPs formulated with either N-
dodecyl-pSar25 or a conventional PEGylated lipid (DMG-PEG2000 or ALC-0159) in two
different ionizable lipid systems: SM-102 and ALC-0315.

Table 1: Physicochemical Properties of SM-102 based LNPs

. Particle Size Zeta Potential Encapsulation
Stealth Lipid PDI o
(nm) (mV) Efficiency (%)
DMG-PEG2000 ~80 ~0.1 Slightly Positive >90
N-dodecyl- ] N
~85 ~0.1 Slightly Positive >90
pSar25

Table 2: Physicochemical Properties of ALC-0315 based LNPs

o Particle Size Zeta Potential Encapsulation
Stealth Lipid PDI o
(nm) (mV) Efficiency (%)
ALC-0159 ~80 ~0.1 Slightly Negative ~ >90
N-dodecyl- ] ]
~90 ~0.1 Slightly Negative  >90
pSar25

Note: The data presented are approximate values synthesized from published studies. Actual
values may vary based on specific formulation parameters and measurement techniques.[4][5]

In Vivo Performance: mRNA Delivery

The ultimate test of an LNP formulation is its ability to effectively deliver its payload to the target
tissue and elicit the desired biological response. The following table summarizes the in vivo
MRNA delivery efficiency of LNPs formulated with N-dodecyl-pSar25 versus PEGylated lipids
after intramuscular administration in mice. The data is presented as the relative fold change in
luminescence (for luciferase mRNA) or protein expression.

Table 3: In Vivo mRNA Delivery Efficiency
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Relative mRNA Expression

lonizable Lipid System Stealth Lipid (Fold Change vs. PEG-
LNP)

SM-102 N-dodecyl-pSar25 ~1 (Comparable)

ALC-0315 N-dodecyl-pSar25 >5 (Significantly Higher)

Note: These results highlight that the performance of the stealth lipid can be dependent on the
overall lipid composition of the LNP.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

LNP Formulation

LNPs are typically formulated using a rapid mixing technique, such as microfluidics, to ensure
uniform particle formation.

Materials:

 lonizable lipid (e.g., SM-102 or ALC-0315) dissolved in ethanol.

o Helper lipid (e.g., DSPC) dissolved in ethanol.

» Cholesterol dissolved in ethanol.

» Stealth lipid (e.g., DMG-PEG2000, ALC-0159, or N-dodecyl-pSar25) dissolved in ethanol.
 mRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

e Microfluidic mixing device (e.g., NanoAssemblr™).

Procedure:

o Prepare the lipid mixture by combining the ionizable lipid, helper lipid, cholesterol, and
stealth lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
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» Prepare the aqueous phase by dissolving the mRNA in the low pH buffer.

o Set the flow rates on the microfluidic device, typically with a higher flow rate for the aqueous
phase than the lipid phase (e.g., 3:1 ratio).

e Load the lipid mixture and the mRNA solution into separate syringes and mount them on the
syringe pumps of the microfluidic device.

e Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly
of the lipids around the mRNA, forming the LNPs.

e Collect the resulting LNP solution.

» Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove the
ethanol and raise the pH.

Physicochemical Characterization

a. Particle Size and Polydispersity Index (PDI):
e Method: Dynamic Light Scattering (DLS).
e Instrument: Malvern Zetasizer or similar.

e Procedure:

o

Dilute the LNP sample in PBS.

[¢]

Transfer the diluted sample to a cuvette.

[¢]

Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

[e]

Measure the fluctuations in scattered light intensity to determine the hydrodynamic
diameter (particle size) and the PDI, which indicates the uniformity of the particle size
distribution.

b. Zeta Potential:

» Method: Electrophoretic Light Scattering (ELS).
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¢ Instrument: Malvern Zetasizer or similar.

e Procedure:

[¢]

Dilute the LNP sample in a low ionic strength buffer.

[¢]

Load the sample into a specialized zeta potential cell.

[e]

Apply an electric field and measure the velocity of the particles.

o

The zeta potential is calculated from the particle velocity and is an indicator of the surface
charge of the LNPs.

c. mMRNA Encapsulation Efficiency:
e Method: RiboGreen Assay.
e Reagents: Quant-iT™ RiboGreen™ RNA Assay Kit or similar.

e Procedure:

o

Prepare two sets of LNP samples.

o To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the
encapsulated mRNA. This will measure the total mMRNA.

o Leave the other set intact to measure the amount of unencapsulated, external mMRNA.

o Add the RiboGreen reagent to both sets of samples. This dye fluoresces upon binding to
RNA.

o Measure the fluorescence intensity using a plate reader.

o Calculate the encapsulation efficiency using the following formula: Encapsulation
Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

In Vivo mRNA Delivery

Animal Model:
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e C57BL/6 mice are commonly used.
Procedure:

o Formulate LNPs encapsulating a reporter mRNA, such as firefly luciferase or a secreted
protein like erythropoietin (EPO).

o Administer the LNPs to the mice via the desired route (e.g., intramuscular injection).

e At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), assess the level of
protein expression.

e For luciferase:
o Inject the mice with a luciferin substrate.

o Image the mice using an in vivo imaging system (IVIS) to quantify the bioluminescence
signal in the target tissue.

o For secreted proteins (e.g., EPO):
o Collect blood samples from the mice.

o Quantify the concentration of the secreted protein in the plasma using an enzyme-linked
immunosorbent assay (ELISA).

Mandatory Visualization
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Caption: LNP Formulation and Characterization Workflow.
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Caption: In Vivo mRNA Delivery Evaluation Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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